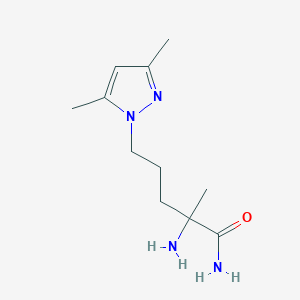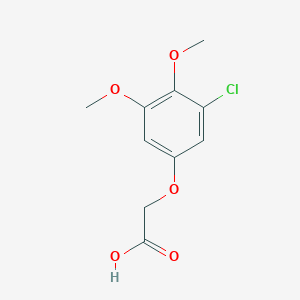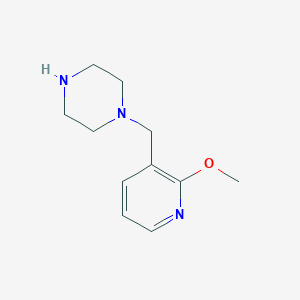
1-((2-Methoxypyridin-3-yl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Methoxypyridin-3-yl)methyl)piperazine is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a methoxypyridine group attached to the piperazine ring via a methyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methoxypyridin-3-yl)methyl)piperazine typically involves the reaction of 2-methoxypyridine-3-carbaldehyde with piperazine in the presence of a reducing agent. The reaction is carried out in an inert atmosphere, often using solvents such as ethanol or methanol . The reaction conditions include maintaining the temperature at room temperature and ensuring the reaction mixture is stirred for several hours to achieve complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-((2-Methoxypyridin-3-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperazine derivatives with altered functional groups .
Scientific Research Applications
1-((2-Methoxypyridin-3-yl)methyl)piperazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-((2-Methoxypyridin-3-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways in the nervous system . Additionally, it can inhibit specific enzymes, leading to altered metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxypyridin-2-yl)piperazine: Similar structure but with the methoxy group at a different position on the pyridine ring.
1-(2-Methoxyphenyl)piperazine: Contains a methoxyphenyl group instead of a methoxypyridine group.
1-(3-Methylpyridin-2-yl)methyl)piperazine: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
1-((2-Methoxypyridin-3-yl)methyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-[(2-methoxypyridin-3-yl)methyl]piperazine |
InChI |
InChI=1S/C11H17N3O/c1-15-11-10(3-2-4-13-11)9-14-7-5-12-6-8-14/h2-4,12H,5-9H2,1H3 |
InChI Key |
LEYMCHYWLLFNIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


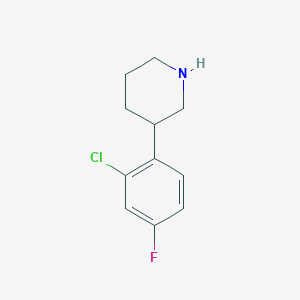
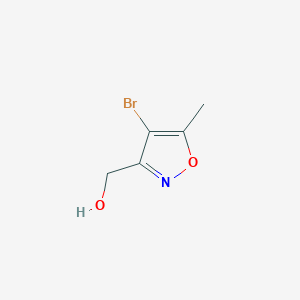
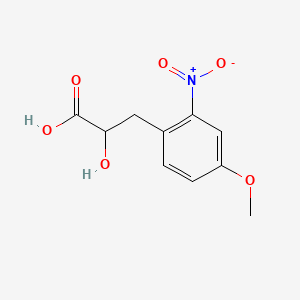
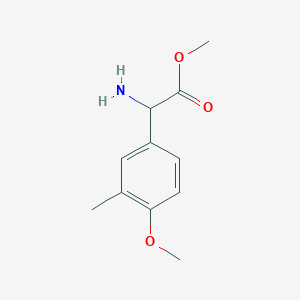
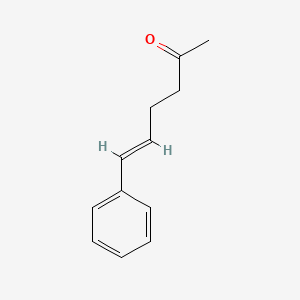
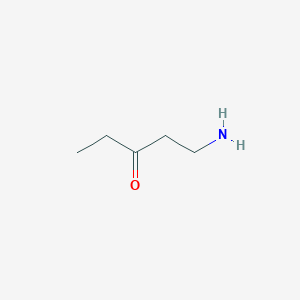
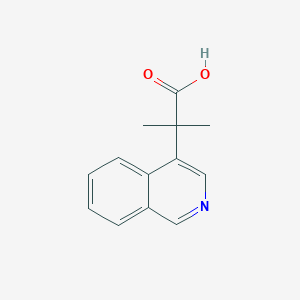
![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride](/img/structure/B13530216.png)
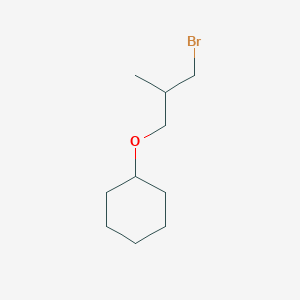
![3,7-Dimethylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13530231.png)
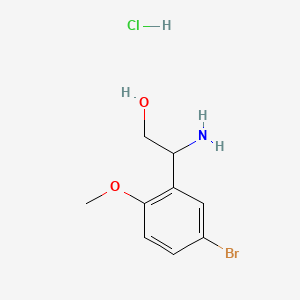
![Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate](/img/structure/B13530242.png)
